2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid
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Overview
Description
2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative with a complex structure that includes a dimethoxymethyl group, a methyl group, and a carboxylic acid group. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with different biological activities.
Quinoxaline: Another related compound with diverse applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxymethyl group and the carboxylic acid group allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
6342-52-5 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-8-11(13(16)17)9-6-4-5-7-10(9)15-12(8)14(18-2)19-3/h4-7,14H,1-3H3,(H,16,17) |
InChI Key |
VOIQBDVXRGVEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C(OC)OC)C(=O)O |
Origin of Product |
United States |
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